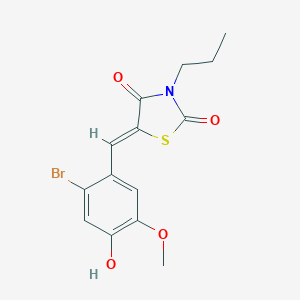amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide](/img/structure/B300957.png)
2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a glycinamide backbone substituted with a 4-chlorobenzyl group, a 2-methoxy-5-methylphenyl group, and a phenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the glycinamide intermediate with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-methoxy-5-methylphenyl group: This can be done through a nucleophilic substitution reaction using 2-methoxy-5-methylphenyl halide.
Addition of the phenylsulfonyl group: The final step involves the sulfonylation of the intermediate compound using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of a nitro group would yield an amine.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl and methoxy-methylphenyl groups can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N~2~-(4-chlorobenzyl)-N-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-chlorobenzyl)-N-(5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)-N~2~-(tosyl)glycinamide
Uniqueness
2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[5-methyl-2-(methyloxy)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the 4-chlorobenzyl group enhances its reactivity, while the methoxy and methyl groups provide steric and electronic effects that can influence its interactions with molecular targets.
特性
分子式 |
C23H23ClN2O4S |
|---|---|
分子量 |
459 g/mol |
IUPAC名 |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-13-22(30-2)21(14-17)25-23(27)16-26(15-18-9-11-19(24)12-10-18)31(28,29)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChIキー |
UGJLLISDGFKUQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300875.png)

![5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300878.png)
![(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B300880.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300881.png)
![(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300884.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B300885.png)

![2-{[2-({3-Methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B300889.png)


![5-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300894.png)

![2-[(3,4-Dimethylphenyl)imino]-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300897.png)
